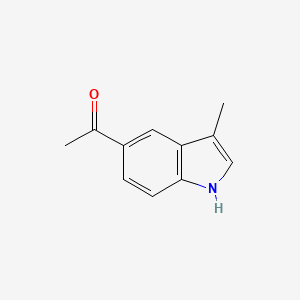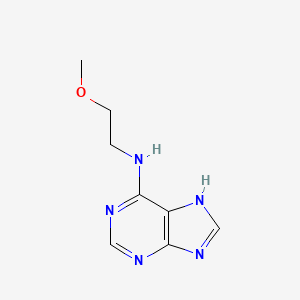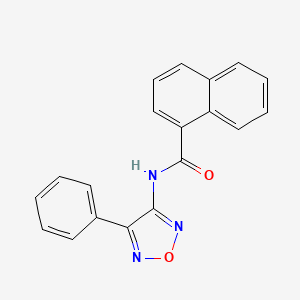![molecular formula C9H9BrN4OS B12125810 4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that contains a triazole ring, a bromophenyl group, and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-bromophenol with formaldehyde and 4-amino-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include disulfides, phenyl derivatives, and substituted triazole compounds. These products can have varied applications depending on their chemical properties .
Wissenschaftliche Forschungsanwendungen
4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of 4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various metabolic pathways. The thiol group plays a crucial role in these interactions by forming covalent bonds with the active sites of enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3-amino-5-mercapto-1,2,4-triazole
- 4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol
- Methyl 4-amino-3-bromobenzoate
Uniqueness
4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a bromophenyl group, and a thiol group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H9BrN4OS |
|---|---|
Molekulargewicht |
301.17 g/mol |
IUPAC-Name |
4-amino-3-[(3-bromophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H9BrN4OS/c10-6-2-1-3-7(4-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) |
InChI-Schlüssel |
FNENUIRQFZDCDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OCC2=NNC(=S)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)
![6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125744.png)




![4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125780.png)
![4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)




![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)
